2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester
Overview
Description
2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Biological Activity
2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester (commonly referred to as "ethyl 4,4-dimethoxy-3-methyl-2-butenoate") is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by diverse research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- CAS Number : 70423-44-8
Antimicrobial Activity
Research indicates that derivatives of butenoic acid exhibit significant antimicrobial properties. A study on various solvent extracts of Epaltes divaricata revealed that compounds similar to ethyl 4,4-dimethoxy-3-methyl-2-butenoate showed notable inhibition against various bacteria and fungi. The ethyl acetate extract demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against A. flavus, indicating strong antimicrobial potential .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. The ethyl ester exhibited significant radical scavenging activity. For instance, it showed an IC50 value of 560 µg/ml in the DPPH assay, indicating its effectiveness in neutralizing free radicals . This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxic Activity
Cytotoxicity studies have shown that certain derivatives of butenoic acid can inhibit cancer cell growth. For example, thiazole-bearing compounds related to butenoic acid derivatives have demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines. This highlights the potential for further development in anticancer therapies .
Study on Epaltes Divaricata
A comprehensive study focused on the biological activities of Epaltes divaricata extracts demonstrated that compounds with structural similarities to ethyl 4,4-dimethoxy-3-methyl-2-butenoate possess significant antimicrobial and antioxidant properties. The study utilized GC-MS analysis to identify active compounds and their effects on microbial growth and oxidative stress markers .
Thiazole Derivatives
Research into thiazole derivatives has shown that modifications to the butenoic acid structure can enhance cytotoxicity against specific cancer cell lines. A structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence the anticancer efficacy of these compounds .
Summary of Findings
Activity | Methodology | Results |
---|---|---|
Antimicrobial | Disc diffusion & microdilution | MIC: 31.25 µg/ml against A. flavus |
Antioxidant | DPPH radical scavenging assay | IC50: 560 µg/ml |
Cytotoxic | Cell viability assays | IC50 < standard drugs |
Properties
CAS No. |
83803-81-0 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (E)-4,4-dimethoxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h6,9H,5H2,1-4H3/b7-6+ |
InChI Key |
MYHCWGDFZQZTQA-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(OC)OC |
Canonical SMILES |
CCOC(=O)C=C(C)C(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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